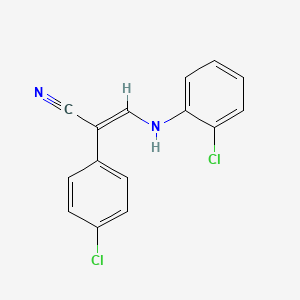

3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(2-chloroanilino)-2-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2/c16-13-7-5-11(6-8-13)12(9-18)10-19-15-4-2-1-3-14(15)17/h1-8,10,19H/b12-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQFYEWBZKZXBJ-BENRWUELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile typically involves the reaction of 2-chloroaniline with 4-chlorobenzaldehyde under basic conditions to form an intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile exhibit promising anticancer properties. For instance, derivatives of chlorophenyl acrylonitriles have been evaluated for their ability to inhibit the proliferation of cancer cells. A study demonstrated that certain synthesized compounds showed selective inhibition against colon cancer cell lines (HCT-116), with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the modulation of specific signaling pathways. The aforementioned study suggested that the compounds might act through the HSP90 and TRAP1 mediated signaling pathway, which is crucial for maintaining cancer cell viability and proliferation .

Synthesis of Pharmaceuticals

Intermediate in Drug Synthesis

3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile can serve as an intermediate in the synthesis of various pharmaceuticals. The compound's structure allows for modifications that can lead to the development of new drugs targeting different biological pathways. For example, derivatives of chloraniline, which is structurally related, are utilized in synthesizing antihypertensive drugs and other therapeutic agents .

Material Science Applications

Polymer Chemistry

Acrylonitrile compounds are widely used as monomers in polymer chemistry. 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile can potentially be polymerized to create new materials with unique properties. For instance, acrylonitrile is a precursor for polyacrylonitrile, which is used in producing fibers and plastics with high thermal stability and chemical resistance .

Optical Properties

Recent studies have investigated the photophysical properties of acrylonitrile derivatives, including positional isomers of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile. These investigations focus on their optical characteristics, which can be tailored for applications in optoelectronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

Table 1: Key Physical and Structural Properties of Selected Acrylonitrile Derivatives

*Inferred from nomenclature.

Key Observations :

Structural and Crystallographic Insights

- Resonance-Assisted Hydrogen Bonding (RAHB) : Sulfonyl-containing analogues (e.g., ) form intramolecular N–H⋯O bonds, stabilizing six-membered rings. The target compound lacks sulfonyl groups, suggesting weaker RAHB but possible intermolecular Cl⋯H interactions .

- Conjugation Effects : Shortened C=C bonds (~1.42 Å) in analogues like indicate conjugation with the nitrile group, a feature likely shared by the target compound, influencing its reactivity and stability.

Biological Activity

3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities , particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A chloroaniline moiety.

- A chlorophenyl group.

- An acrylonitrile functional group.

This unique arrangement may contribute to its biological properties, as structural components often influence the interaction with biological targets.

Antimicrobial Properties

Research indicates that 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile exhibits notable antimicrobial activity. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential enzymes crucial for bacterial survival. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

In cancer research, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. Specifically, studies have highlighted its effects on prostate cancer cells, where it was shown to interfere with cell division and promote programmed cell death. The compound's ability to selectively inhibit cancer cell invasion through Matrigel assays further underscores its potential as an anticancer agent .

The proposed mechanisms of action for 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile include:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for cellular function in bacteria and cancer cells.

- Disruption of Cell Membranes : Its structural components could facilitate interactions that disrupt the integrity of cellular membranes, leading to cell death.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in malignant cells, reducing tumor growth and metastasis .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study reported that 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent efficacy comparable to established antibiotics.

- Prostate Cancer Inhibition : In a series of experiments involving PC-3 prostate cancer cells, the compound inhibited cell invasion in a dose-dependent manner. It was noted that at higher concentrations, while effective against invasion, there was an associated increase in cytotoxicity, highlighting the need for further optimization to enhance selectivity .

- Structure-Activity Relationship (SAR) : Research has focused on modifying the compound's structure to improve its biological activity and reduce toxicity. Various analogs were synthesized, leading to insights into how specific substitutions on the aromatic rings affect potency and selectivity against cancer cells .

Data Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains with low MIC values |

| Anticancer Activity | Induces apoptosis in prostate cancer cells; inhibits invasion through Matrigel assays |

| Structure-Activity Relationship | Modifications led to varying degrees of potency; specific substitutions enhanced efficacy |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-(2-Chloroanilino)-2-(4-chlorophenyl)acrylonitrile, and what are their optimized conditions?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 2-chloroaniline derivatives and 4-chlorophenyl acrylonitrile precursors. Optimized conditions include:

- Solvent : Polar aprotic solvents (e.g., DMF) or ethanol for improved solubility.

- Catalysts : Piperidine or acetic acid to facilitate enolate formation.

- Temperature : Reflux at 80–100°C for 12–24 hours.

- Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1 ratios). Reaction progress is monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane). Yield improvements (up to 90%) are achieved by controlling moisture and oxygen levels .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the nitrile (C≡N) stretch at ~2250 cm⁻¹ and secondary amine (N–H) bands at ~3180 cm⁻¹ .

- NMR : ¹H NMR resolves aromatic proton splitting patterns (e.g., para-substituted chlorophenyl groups at δ 7.3–7.6 ppm), while ¹³C NMR confirms nitrile carbon signals at ~115 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 303.0232).

- Elemental Analysis : Ensures stoichiometric purity (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the crystal packing and molecular conformation of this compound influence its physicochemical properties?

- Methodological Answer : X-ray crystallography of structurally analogous acrylonitriles reveals:

- Planarity : The acrylonitrile group is planar (deviation <0.003 Å), favoring π-π stacking between aromatic rings.

- Dihedral Angles : Inclination angles (~64° between chlorophenyl and anilino rings) modulate solubility and melting points (e.g., 296–298°C).

- Intermolecular Interactions : C–H⋯O hydrogen bonds form inversion dimers, enhancing thermal stability. Computational Hirshfeld surface analysis quantifies these interactions .

Q. What strategies can address contradictory data in the biological activity of structurally related acrylonitrile derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) to assess apoptosis induction (e.g., IC50 in HCT116 colon carcinoma cells).

- Computational Docking : Use AutoDock Vina to model binding to targets like p53, comparing docking scores (ΔG) with experimental cytotoxicity data.

- Dose-Response Validation : Repeat assays under standardized conditions (e.g., 72-hour exposure, 10% FBS media) to resolve potency discrepancies .

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : B3LYP/6-31G* calculations determine the energy gap (e.g., 4.2 eV), correlating with UV-Vis absorption maxima (~350 nm).

- Fukui Indices : Identify nucleophilic (C2) and electrophilic (C3) sites for regioselective reactions.

- Electrostatic Potential Maps : Visualize charge distribution to predict hydrogen-bonding preferences. Validate with experimental kinetics (e.g., SNAr reaction rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.